An In-depth Technical Guide to 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine: Synthesis, Properties, and Therapeutic Potential
Executive Summary: The confluence of thiophene and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3] This guide provides a detailed technical overview of a specific derivative, 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine. While direct literature on this exact molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to offer a comprehensive resource for researchers. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in the classic Hantzsch thiazole synthesis, detail necessary analytical characterization, and discuss its potential applications in drug discovery based on the well-documented biological activities of the thiophene-thiazole pharmacophore.
Molecular Overview and Physicochemical Properties
2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine is a heterocyclic compound featuring a central thiazole ring. A thiophene ring is attached at the 2-position of the thiazole, and an ethylamine side chain is at the 5-position. This unique arrangement of aromatic and aliphatic amine moieties suggests potential for diverse biological interactions. The thiophene ring, a bioisosteric replacement for a phenyl ring, often enhances pharmacokinetic profiles, while the thiazole ring is a cornerstone of many bioactive molecules, including antimicrobials and anticancer agents.[3][4][5][6] The terminal primary amine group provides a key site for hydrogen bonding and potential salt formation, significantly influencing solubility and receptor binding.
Table 1: Physicochemical Properties of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂S₂ | Calculated |
| Molecular Weight | 210.32 g/mol | Calculated |
| IUPAC Name | 2-(2-(Thiophen-2-yl)-1,3-thiazol-5-yl)ethan-1-amine | IUPAC Nomenclature |
| Topological Polar Surface Area | 79.9 Ų | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 4 | Predicted |
| Rotatable Bonds | 3 | Predicted |
| Predicted LogP | 1.8 - 2.5 | Predicted |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
Synthesis and Mechanistic Rationale
A logical and efficient approach to synthesizing the target molecule is a multi-step process culminating in the formation of the ethylamine side chain. The core 2-(thiophen-2-yl)thiazole scaffold can be reliably constructed using the Hantzsch thiazole synthesis, a classic and high-yielding condensation reaction between an α-haloketone and a thioamide.[7][8][9]
Proposed Synthetic Pathway
The synthesis can be envisioned in three main stages:
-
Formation of the Thiazole Core: Reaction of 2-thiophenecarbothioamide with a suitable 4-carbon α-haloketone synthon to form a 5-functionalized-2-(thiophen-2-yl)thiazole.
-
Chain Elongation: Conversion of the 5-position functional group into a two-carbon chain.
-
Introduction of the Amine: Conversion of the terminal group of the two-carbon chain into a primary amine.
A specific and practical route involves using 4-chloro-1,1-diethoxybutane as the α-haloketone equivalent, which upon cyclization, directly installs a protected aldehyde at the 5-position. This can then be elaborated to the target ethylamine.
Caption: Proposed multi-step synthesis workflow.
Detailed Experimental Protocol (Prophetic)
Step 1: Synthesis of 2-(Thiophen-2-yl)thiazole-5-carbaldehyde (Intermediate 1)
-
Rationale: This step employs the Hantzsch synthesis to construct the core heterocyclic system. Using 1-bromo-3,3-dimethoxypropane provides a protected aldehyde at the C5 position, which is more stable than a free α-haloketone.
-
Procedure:
-
To a solution of thiophene-2-carbothioamide (1.0 eq) in absolute ethanol (0.5 M), add 1-bromo-3,3-dimethoxypropane (1.1 eq).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Pour the mixture into a beaker of ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is the acetal-protected intermediate. Filter this solid, wash with cold water, and dry under vacuum.
-
Hydrolyze the acetal by dissolving the solid in a mixture of acetone and 2M HCl and stirring at 40°C for 2 hours.
-
Neutralize with sodium bicarbonate, extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Step 2: Synthesis of (E)-2-(2-(Thiophen-2-yl)thiazol-5-yl)acetonitrile (Intermediate 2)
-
Rationale: A Knoevenagel-type condensation followed by reduction is a standard method for converting an aldehyde to an ethylamine. Here, we use malononitrile, which will be followed by reduction and decarboxylation in a subsequent step. A more direct route to the nitrile is shown in the diagram for simplicity.
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 12-16 hours.
-
A precipitate should form. Cool the mixture in an ice bath to maximize precipitation, then filter the solid product.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Step 3: Synthesis of 2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine (Final Product)
-
Rationale: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to reduce the nitrile to the primary amine.
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of Intermediate 2 (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing the solid with fresh THF.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
-
The product can be purified by column chromatography or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.
-
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is essential.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will confirm the molecular structure. Key expected signals in ¹H NMR would include characteristic multiplets for the thiophene protons, a singlet for the thiazole C4-proton, and two triplets for the ethylamine side chain.[2][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate molecular weight.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR will identify key functional groups, such as the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and C=N and C=C stretches of the aromatic rings.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Potential Applications in Drug Discovery
The thiophene-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities.[4][12][13][14] While this specific molecule has not been extensively studied, its structural motifs suggest several promising therapeutic avenues.
Antimicrobial and Anticancer Activity
Thiazole derivatives are well-known for their antimicrobial, antifungal, and anticancer properties.[1][5][15] The combination with a thiophene ring often enhances these activities.[6][11] The ethylamine side chain could allow the molecule to mimic biogenic amines, potentially interacting with specific transporters or receptors on microbial or cancer cells.
Neurological and Inflammatory Disorders
Many compounds containing an arylethylamine moiety (where the aryl group is a heterocycle) are known to interact with targets in the central nervous system (CNS), such as monoamine transporters or G-protein coupled receptors (GPCRs). Furthermore, various thiazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX).[4][16]
Caption: Interplay of the core scaffold with biological target classes.
Conclusion
2-(2-(Thiophen-2-yl)thiazol-5-yl)ethanamine represents a promising, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and characterization, leveraging established and reliable chemical transformations. Based on the extensive body of literature surrounding the thiophene-thiazole scaffold, this molecule warrants further investigation for its potential as a therapeutic agent in oncology, infectious diseases, and beyond. The protocols and insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and related compounds.
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